4-(2-Oxo-azocan-1-yl)-butyraldehyde
Description
4-(2-Oxo-azocan-1-yl)-butyraldehyde is a specialized aldehyde derivative containing an azocane ring (an eight-membered cyclic amine) with a ketone group at the 2-position. This compound’s structure combines reactive aldehyde functionality with a nitrogen-containing heterocycle, making it of interest in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(2-oxoazocan-1-yl)butanal |
InChI |
InChI=1S/C11H19NO2/c13-10-6-5-9-12-8-4-2-1-3-7-11(12)14/h10H,1-9H2 |
InChI Key |
ICYDKTWRPNLECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(C(=O)CC1)CCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyraldehyde (C₄H₈O)
Butyraldehyde, a linear aldehyde, is a key industrial precursor for plastics, resins, and solvents. Unlike 4-(2-Oxo-azocan-1-yl)-butyraldehyde, it lacks nitrogenous heterocycles, resulting in distinct reactivity and applications:
- Reactivity: Butyraldehyde undergoes aldol condensation, hydrogenation (to n-butanol), and oxidation (to butyric acid) . The azocan ring in this compound may hinder such reactions due to steric and electronic effects.
- Toxicity : Butyraldehyde causes respiratory and dermal irritation , but the azocan derivative’s toxicity profile remains unstudied.
- Environmental Impact: Butyraldehyde is biodegradable but toxic to aquatic life . The azocan-containing compound’s environmental persistence is unknown.
Table 1: Key Properties of Butyraldehyde vs. This compound
| Property | Butyraldehyde | This compound |
|---|---|---|
| Formula | C₄H₈O | C₁₁H₁₉NO₂ |
| Functional Groups | Aldehyde | Aldehyde, cyclic amide, ketone |
| Industrial Use | Plasticizers, solvents | Limited data (likely research-only) |
| Toxicity | Irritant | Unknown |
4-Cyano-2-oxobutyraldehyde Semicarbazone (COBS)
This nitrofurazone metabolite shares structural similarities with this compound, including a ketone and aldehyde group :
Substituted 4-Oxo-4H-1-benzopyran-3-yl-carboxaldehydes
These aromatic aldehydes, used in synthesizing antiproliferative agents , differ significantly in ring structure but highlight the role of aldehyde-ketone systems in bioactive molecules.
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